1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
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Overview
Description
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may disrupt cellular processes by interacting with DNA or proteins, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic structure that forms the core of many derivatives with diverse biological activities.
5-tert-butyl-1,3,4-thiadiazole-2-amine: A precursor used in the synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine.
4-phenylpiperazine: Another precursor that contributes to the final structure of the compound.
Uniqueness
This compound stands out due to its unique combination of the 1,3,4-thiadiazole ring and the piperazine moiety. This combination imparts specific properties to the compound, such as enhanced biological activity and improved stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
2-tert-butyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUVNSHOOUNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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